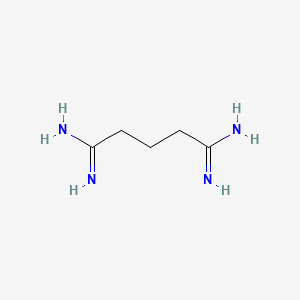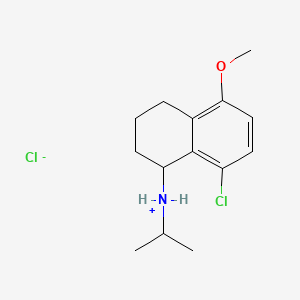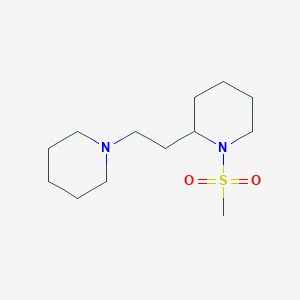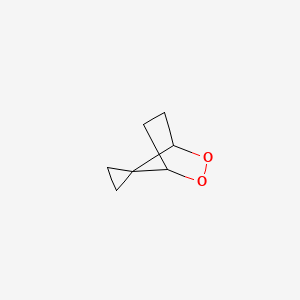
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1'-cyclopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) is a polycyclic compound with the molecular formula C7H10O2 and a molecular weight of 126.1531 . This compound is characterized by its unique spiro structure, which includes a bicyclic heptane ring fused with a cyclopropane ring through a dioxabicyclo linkage
Méthodes De Préparation
The synthesis of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) involves several steps and specific reaction conditions. . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the spiro structure. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Analyse Des Réactions Chimiques
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure makes it a candidate for drug development and the study of biochemical pathways . Industrial applications include its use in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) involves its interaction with specific molecular targets and pathways . The compound’s spiro structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) can be compared with other similar compounds, such as spiro(bicyclo[2.2.1]heptane-7,1’-cyclopropane) derivatives . These compounds share a similar spiro structure but differ in their specific chemical properties and reactivity . The uniqueness of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) lies in its dioxabicyclo linkage, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
67105-55-9 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
spiro[2,3-dioxabicyclo[2.2.1]heptane-7,1'-cyclopropane] |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(3-4-7)5(1)8-9-6/h5-6H,1-4H2 |
Clé InChI |
KHFWLADMBPVICJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3(C1OO2)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



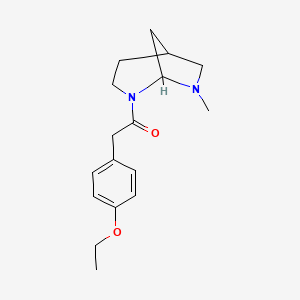
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
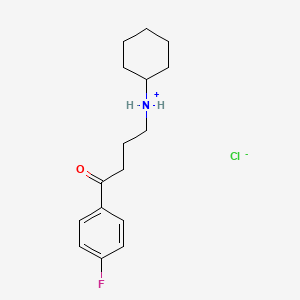
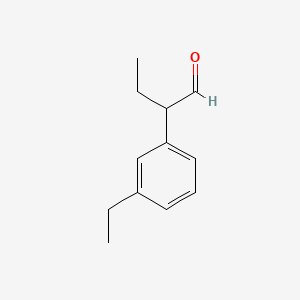
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
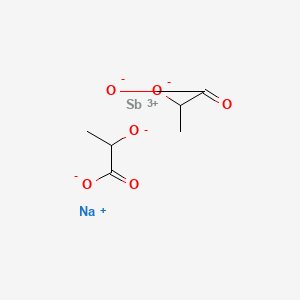
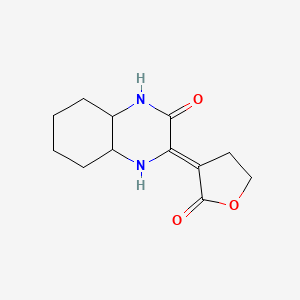
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
